molecular formula C7H6ClFN2O B3051526 (3-Chloro-4-fluorophenyl)urea CAS No. 343247-57-4

(3-Chloro-4-fluorophenyl)urea

Cat. No.: B3051526
CAS No.: 343247-57-4
M. Wt: 188.59 g/mol
InChI Key: PAIOBGQOUSRSNN-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)urea is an organic compound with the molecular formula C7H6ClFN2O It is a derivative of urea, where the hydrogen atoms are replaced by a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with an isocyanate. One common method is the reaction of 3-chloro-4-fluoroaniline with phosgene to form the corresponding isocyanate, which then reacts with ammonia to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

(3-Chloro-4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-fluorophenyl)urea is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug development and other applications .

Biological Activity

(3-Chloro-4-fluorophenyl)urea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, case studies, and detailed research findings.

This compound is characterized by the presence of chlorine and fluorine substituents on the phenyl ring, which significantly influence its chemical behavior and biological activity. The compound can undergo various chemical reactions such as substitution, oxidation, reduction, and hydrolysis.

Common Synthesis Methods:

  • Substitution Reactions : Utilizes nucleophiles under specific conditions.
  • Oxidation : Involves agents like hydrogen peroxide.
  • Reduction : Employs reducing agents such as lithium aluminum hydride.
  • Hydrolysis : Conducted under acidic or basic conditions to yield 3-chloro-4-fluoroaniline and urea.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antibacterial and antifungal activities. The halogen atoms enhance lipophilicity and bioavailability, making these compounds attractive candidates for pharmaceutical applications.

Key Findings :

  • Derivatives of this compound have shown potent activity against various bacterial strains, demonstrating a potential for development into new antimicrobial agents.
  • A study highlighted that compounds with hydroxyl (OH) and nitro (NO2) groups on the phenyl ring exhibited improved antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. For instance, a derivative of this compound was found to inhibit specific protein kinases, which are crucial in cancer progression.

Case Study :
In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cells through the activation of caspases and other signaling pathways. These findings suggest that modifications to the structure of this compound could lead to more effective anticancer agents .

Computational studies indicate that this compound interacts with specific enzymes or receptors, influencing metabolic pathways related to microbial resistance. Understanding these interactions is vital for designing derivatives with enhanced biological profiles.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3-ChlorophenylureaChlorine on phenyl ringSimpler structure, less halogen substitution
4-FluorophenylureaFluorine on phenyl ringDifferent halogen position affects reactivity
3-Bromo-4-fluorophenylureaBromine instead of chlorinePotentially different biological activity
N-(3-Chloro-4-fluorophenyl)thiosemicarbazoneContains sulfur in addition to ureaEnhanced antimicrobial properties due to sulfur

The unique combination of chlorine and fluorine in this compound significantly influences its chemical behavior compared to similar compounds.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIOBGQOUSRSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608151
Record name N-(3-Chloro-4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343247-57-4
Record name N-(3-Chloro-4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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